3-amino-4-bromo-N-methylbenzamide
Description
Chemical Structure: 3-Amino-4-bromo-N-methylbenzamide (CAS 1177098-90-6) is a benzamide derivative with an amino group at position 3, a bromine atom at position 4, and a methyl group on the amide nitrogen. Its molecular formula is C₈H₉BrN₂O (MW: 229.07 g/mol) . Key Properties:
Properties
IUPAC Name |
3-amino-4-bromo-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNHDIYYZGVYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-bromo-N-methylbenzamide typically involves multi-step organic reactions. One common method starts with the bromination of N-methylbenzamide to introduce the bromine atom at the fourth position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 4-bromo-N-methylbenzamide is then subjected to nitration to introduce the nitro group at the third position, followed by reduction to convert the nitro group to an amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) and a palladium catalyst (Pd/C).
Coupling: Palladium catalyst (Pd(PPh3)4) and boronic acid derivatives.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3-amino-4-hydroxy-N-methylbenzamide or 3-amino-4-alkylamino-N-methylbenzamide can be formed.
Coupling Products: Various aryl or vinyl derivatives of 3-amino-N-methylbenzamide.
Scientific Research Applications
3-Amino-4-bromo-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the effects of brominated and aminated benzamides on biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-bromo-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity. The exact pathways involved would depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Amino vs. Methoxy/Hydroxy Groups: The amino group in the target compound enhances nucleophilicity, enabling electrophilic substitutions or cross-coupling reactions. In contrast, methoxy (e.g., ) or hydroxy groups () reduce reactivity but improve solubility via hydrogen bonding . Bromine Position: Bromine at position 4 (target compound) vs. position 3 () alters steric and electronic effects. Bromine at position 4 may hinder para-substitution reactions compared to meta-substituted analogs.
- N-Aryl Substituents (e.g., ) enhance π-π stacking interactions, which are critical for receptor binding in drug design .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (229.07 g/mol) is smaller than analogs with aryl amide substituents (e.g., 397.27 g/mol in ), suggesting better membrane permeability but lower target specificity . LogP Predictions: The amino group in the target compound may lower logP compared to methoxy- or trifluoromethyl-containing analogs (), impacting bioavailability .
Biological Activity
3-Amino-4-bromo-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group (-NH2), a bromine atom (Br), and a methyl group (-CH3) attached to a benzene ring. The structural formula can be represented as follows:
This compound's unique combination of functional groups contributes to its biological reactivity and interaction with various biological targets.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways. For instance, benzamide derivatives are known to interact with enzymes involved in neurotransmitter regulation and cancer cell proliferation.
- Receptor Modulation : It can also bind to various receptors, potentially modulating their activity. This interaction can influence cellular signaling pathways that are critical for cellular function and survival .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis (programmed cell death) in cancer cells by disrupting critical cellular processes .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound had significant activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition at low concentrations.
- Anticancer Research : Another study explored the effects of this compound on various cancer cell lines, revealing that it could reduce cell viability significantly compared to control groups. The mechanism was linked to the induction of oxidative stress within the cells, leading to apoptosis .
- Enzyme Interaction Analysis : A biochemical analysis highlighted the compound's ability to inhibit specific enzymes associated with cancer metabolism, suggesting a dual role in both direct cytotoxicity and metabolic disruption in tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
